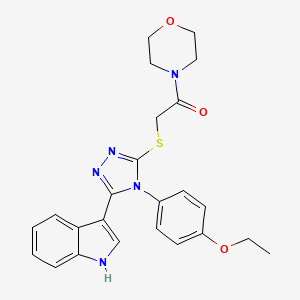

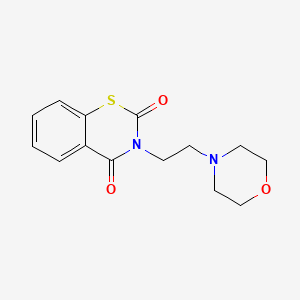

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone” is a complex organic molecule. It contains several functional groups and rings, including an ethoxyphenyl group, an indole ring, a 1,2,4-triazole ring, a thioether linkage, and a morpholinoethanone group .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions . The indole ring, for instance, can be synthesized using methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The indole ring, for example, is a significant heterocyclic system in natural products and drugs .

Chemical Reactions Analysis

The chemical reactions involving this compound would be quite complex due to the presence of multiple reactive sites. The indole ring, for instance, is known to undergo electrophilic substitution due to excessive π-electrons delocalization .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Indole, for instance, is known to be crystalline and colorless in nature with specific odors .

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

- A study by Varynskyi & Kaplaushenko (2020) focused on the metabolism of a related compound, morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, using chromatography and mass spectrometry. They proposed the structure of a methyl derivative formed during metabolism.

Synthesis and Chemical Properties

- Wurfer & Badea (2021) discussed the synthesis of a compound with a similar structure in alkaline conditions and its reduction to a secondary alcohol, emphasizing the novelty of these compounds (Wurfer & Badea, 2021).

Synthesis for Native Drug Manufacture

- Safonov, Panasenko, & Knysh (2017) synthesized salts of a similar compound for the potential manufacture of new native drugs (Safonov, Panasenko, & Knysh, 2017).

Antifungal Activity

- Singh & Vedi (2014) synthesized novel triazolylindole derivatives, including compounds similar to the one , for potential antifungal activity (Singh & Vedi, 2014).

Antimicrobial Agents

- Sahin et al. (2012) discussed the synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety, showing good to moderate antimicrobial activity (Sahin et al., 2012).

Antioxidant and Anticancer Activity

- Tumosienė et al. (2020) synthesized novel derivatives with demonstrated antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Synthesis and Evaluation of Antimicrobial Activities

- Bayrak et al. (2009) evaluated the antimicrobial activities of new 1,2,4-triazole derivatives, including those with morpholine, indicating good or moderate activity (Bayrak et al., 2009).

Antioxidant Ability

- Šermukšnytė et al. (2022) synthesized a related compound with a 1.5-fold higher antioxidant ability than the control, butylated hydroxytoluene (Šermukšnytė et al., 2022).

Synthesis and Antimicrobial Activities

- Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, finding some to have good or moderate activities (Bektaş et al., 2007).

Molecular Docking Studies on Aldose Reductase Enzyme

- Özdemir et al. (2021) synthesized a series of triazole derivatives and conducted molecular docking studies, indicating potential antidiabetic properties (Özdemir et al., 2021).

Force Degradation Study

- Varynskyi & Kaplaushenko (2019) conducted a force degradation study of a related compound, suggesting structures for degradation products (Varynskyi & Kaplaushenko, 2019).

Preparation of Aminotriazole-Thione Derivatives

- Tumosienė & Beresnevičius (2009) prepared derivatives for potential applications in various fields, including medicine (Tumosienė & Beresnevičius, 2009).

HPLC-DAD Method for Determination of Active Pharmaceutical Ingredient

- Shcherbyna et al. (2019) developed a method for determining the active ingredient in a similar compound using HPLC-DAD (Shcherbyna et al., 2019).

Antileishmanial Activity

- Süleymanoğlu et al. (2018) studied the antileishmanial activities of 1,2,4-triazole derivatives with morpholine (Süleymanoğlu et al., 2018).

Evaluation of Cholinesterase Inhibitors

- Mohsen (2012) evaluated triazole and triazolothiadiazine derivatives as cholinesterase inhibitors, indicating potential use in treating neurodegenerative diseases (Mohsen, 2012).

Effect on Cancer Cell Migration and Growth

- Šermukšnytė et al. (2022) explored the impact of triazole-thiol derivatives on cancer cell migration and growth, identifying potential antimetastatic candidates (Šermukšnytė et al., 2022).

Crystallographic Study

- Wu et al. (2008) provided a detailed crystallographic analysis of a similar compound, shedding light on its structural properties (Wu et al., 2008).

Synthesis and Antimicrobial Evaluation

- Kumar et al. (2010) synthesized and evaluated the antimicrobial properties of triazole derivatives containing the thiophen ring (Kumar et al., 2010).

Eigenschaften

IUPAC Name |

2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3S/c1-2-32-18-9-7-17(8-10-18)29-23(20-15-25-21-6-4-3-5-19(20)21)26-27-24(29)33-16-22(30)28-11-13-31-14-12-28/h3-10,15,25H,2,11-14,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHQSSQRKPHLKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)C4=CNC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2357603.png)

![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2357605.png)

![2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2357606.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2357608.png)

![(Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357609.png)

![2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2357624.png)

![2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B2357626.png)